
1-Nitro-1-(phenylsulfanyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-1-(phenylsulfanyl)propan-2-ol is an organic compound characterized by the presence of a nitro group, a phenylsulfanyl group, and a hydroxyl group attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-1-(phenylsulfanyl)propan-2-ol typically involves the nitration of a suitable precursor, followed by the introduction of the phenylsulfanyl group. One common method involves the reaction of 1-phenylsulfanylpropan-2-ol with a nitrating agent such as nitric acid under controlled conditions to introduce the nitro group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitro-1-(phenylsulfanyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Formation of 1-nitro-1-(phenylsulfanyl)propan-2-one.
Reduction: Formation of 1-amino-1-(phenylsulfanyl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Nitro-1-(phenylsulfanyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Nitro-1-(phenylsulfanyl)propan-2-ol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenylsulfanyl group can interact with thiol-containing biomolecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways.
Comparaison Avec Des Composés Similaires
1-Nitro-2-propanol: Similar in structure but lacks the phenylsulfanyl group.
2-Nitro-1-phenyl-1-propanol: Similar but with different positioning of the nitro and phenyl groups.
Uniqueness: 1-Nitro-1-(phenylsulfanyl)propan-2-ol is unique due to the presence of both the nitro and phenylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
This compound’s unique combination of functional groups makes it a valuable subject of study in various scientific disciplines.
Propriétés
Numéro CAS |
67808-90-6 |
|---|---|
Formule moléculaire |
C9H11NO3S |
Poids moléculaire |
213.26 g/mol |
Nom IUPAC |
1-nitro-1-phenylsulfanylpropan-2-ol |
InChI |
InChI=1S/C9H11NO3S/c1-7(11)9(10(12)13)14-8-5-3-2-4-6-8/h2-7,9,11H,1H3 |
Clé InChI |
DYAFGAZLIRHONI-UHFFFAOYSA-N |
SMILES canonique |
CC(C([N+](=O)[O-])SC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


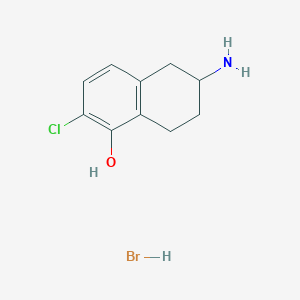

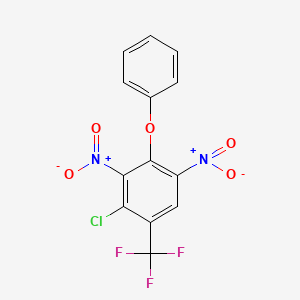


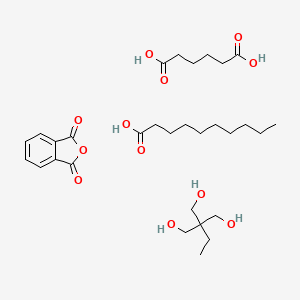

![1H-Imidazolium, 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-, ethyl sulfate](/img/structure/B14480791.png)
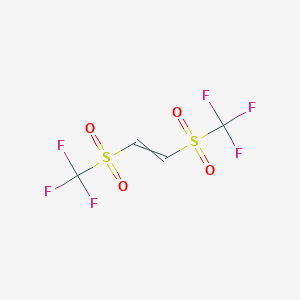
![N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14480798.png)
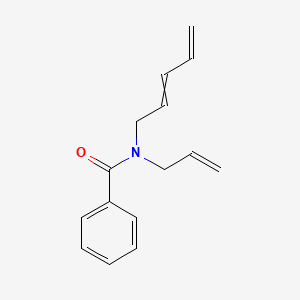
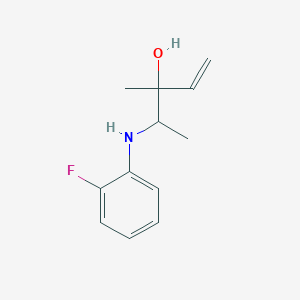
![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B14480814.png)

